molecular formula C19H20N2O3S B1684578 Apricoxib CAS No. 197904-84-0

Apricoxib

Cat. No. B1684578
M. Wt: 356.4 g/mol
InChI Key: JTMITOKKUMVWRT-UHFFFAOYSA-N
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Patent
US05908858

Procedure details

Following a procedure similar to that described in Example 1(iii), but using α-(4-ethoxyphenyl)-α-(4-sulfamoylanilino)acetonitrile [prepared as described in step (ii) above] and methacrolein as starting materials, the title compound was obtained as a brown powder (yield 3%), melting at 135-139° C.
Name
α-(4-ethoxyphenyl)-α-(4-sulfamoylanilino)acetonitrile
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([O:3][C:4]1[CH:9]=[CH:8][C:7]([CH:10]([NH:13][C:14]2[CH:19]=[CH:18][C:17]([S:20](=[O:23])(=[O:22])[NH2:21])=[CH:16][CH:15]=2)[C:11]#N)=[CH:6][CH:5]=1)[CH3:2].O=[CH:25][C:26](=C)[CH3:27]>>[CH2:1]([O:3][C:4]1[CH:9]=[CH:8][C:7]([C:10]2[N:13]([C:14]3[CH:19]=[CH:18][C:17]([S:20](=[O:23])(=[O:22])[NH2:21])=[CH:16][CH:15]=3)[CH:25]=[C:26]([CH3:27])[CH:11]=2)=[CH:6][CH:5]=1)[CH3:2]

Inputs

Step One
Name
α-(4-ethoxyphenyl)-α-(4-sulfamoylanilino)acetonitrile
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)OC1=CC=C(C=C1)C(C#N)NC1=CC=C(C=C1)S(N)(=O)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O=CC(C)=C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C)OC1=CC=C(C=C1)C=1N(C=C(C1)C)C1=CC=C(C=C1)S(N)(=O)=O
Name
Type
product
Smiles
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.